molecular formula C10H13NO3 B14769969 3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol

3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol

Cat. No.: B14769969
M. Wt: 195.21 g/mol
InChI Key: PFUVBDPQIVWLRK-UHFFFAOYSA-N
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Description

(3S,4R)-3-Amino-7-methoxychroman-4-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is a derivative of chroman, a bicyclic organic compound, and contains both amino and methoxy functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-7-methoxychroman-4-ol typically involves several steps, starting from commercially available precursors. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The process may involve:

    Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds.

    Introduction of Functional Groups: Amino and methoxy groups are introduced through substitution reactions, often using reagents like methanol and ammonia under controlled conditions.

    Chiral Resolution: Enzymatic or chemical resolution techniques are employed to obtain the desired (3S,4R) enantiomer.

Industrial Production Methods

Industrial production of (3S,4R)-3-Amino-7-methoxychroman-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-7-methoxychroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chroman ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

Scientific Research Applications

(3S,4R)-3-Amino-7-methoxychroman-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-7-methoxychroman-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Amino-7-methoxychroman-4-ol: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    3-Amino-4-methoxychroman: Lacks the specific stereochemistry but shares similar functional groups.

    7-Methoxychroman-4-ol: A simpler analog without the amino group.

Uniqueness

(3S,4R)-3-Amino-7-methoxychroman-4-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H13NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8,10,12H,5,11H2,1H3

InChI Key

PFUVBDPQIVWLRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CO2)N)O

Origin of Product

United States

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